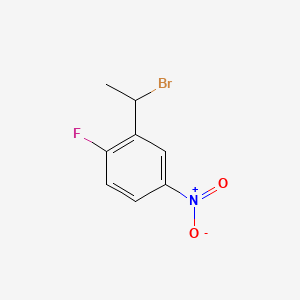

2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

2-(1-bromoethyl)-1-fluoro-4-nitrobenzene |

InChI |

InChI=1S/C8H7BrFNO2/c1-5(9)7-4-6(11(12)13)2-3-8(7)10/h2-5H,1H3 |

InChI Key |

GLBVKBCSSXSUJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Retrosynthetic Strategies for the 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene (B6169740) Scaffold

A logical retrosynthetic analysis of this compound reveals two primary disconnection points: the carbon-bromine bond of the ethyl side chain and the substituents on the aromatic ring.

Approaches via Benzylic Bromination of Ethyl Side Chain

The most direct retrosynthetic disconnection involves the benzylic carbon-bromine bond. This approach identifies 2-ethyl-1-fluoro-4-nitrobenzene (B2882883) as the immediate precursor. The transformation from the ethyl to the 1-bromoethyl group is a classic benzylic halogenation reaction.

Benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This inherent reactivity makes selective bromination at this position a feasible strategy. The reagent of choice for this transformation is often N-bromosuccinimide (NBS). libretexts.orgyoutube.comchadsprep.com NBS is favored over molecular bromine (Br₂) for benzylic bromination as it provides a low, constant concentration of bromine radicals, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. chadsprep.com The reaction is typically initiated by light or a radical initiator. youtube.com

Table 1: Key Features of Benzylic Bromination with NBS

| Feature | Description |

| Reagent | N-Bromosuccinimide (NBS) |

| Position | Selective for the benzylic carbon of the ethyl group |

| Mechanism | Free radical chain reaction |

| Initiation | Light (hν) or a radical initiator (e.g., AIBN) |

| Advantages | High selectivity for the benzylic position, avoids aromatic bromination |

Introduction of Fluorine and Nitro Groups via Electrophilic or Nucleophilic Aromatic Substitution

One potential route involves the nitration of a pre-existing fluoro-ethylbenzene. The ethyl group is an ortho, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to it. Therefore, nitration of 1-ethyl-3-fluorobenzene (B1590456) could potentially yield the desired 2-ethyl-1-fluoro-4-nitrobenzene, among other isomers.

Alternatively, a nucleophilic aromatic substitution (SNA) reaction could be employed to introduce the fluorine atom. This would involve a precursor such as 2-ethyl-1-chloro-4-nitrobenzene or another suitable leaving group at the 1-position, which could be displaced by a fluoride (B91410) source. For an SNA reaction to be effective, the aromatic ring must be activated by strongly electron-withdrawing groups, such as the nitro group present in this case.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

Preparation of Fluoronitrobenzene Intermediates

A documented synthetic route to the key precursor, 2-ethyl-4-fluoro-1-nitrobenzene (B2731259), starts from 3-fluoroacetophenone. google.com This multi-step synthesis highlights a practical approach to constructing the core fluoronitrobenzene structure with the eventual ethyl side chain in its keto form initially.

The synthesis proceeds as follows:

Nitration: 3-fluoroacetophenone is nitrated to yield 1-(5-fluoro-2-nitrophenyl)ethanone. google.com

Reduction of the Ketone: The keto group is then reduced to a hydroxyl group, affording 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene. google.com

Halogenation of the Alcohol: The hydroxyl group is subsequently converted to an iodo group, resulting in 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene. google.com

Reduction of the Iodide: Finally, the iodo group is reduced to a hydrogen, yielding the target precursor, 2-ethyl-4-fluoro-1-nitrobenzene. google.com

This pathway strategically introduces the nitro group and modifies the side chain before the final benzylic bromination step.

Table 2: Synthesis of 2-ethyl-4-fluoro-1-nitrobenzene from 3-fluoroacetophenone google.com

| Step | Starting Material | Reagent(s) | Product |

| 1 | 3-fluoroacetophenone | Nitrating agent | 1-(5-fluoro-2-nitrophenyl)ethanone |

| 2 | 1-(5-fluoro-2-nitrophenyl)ethanone | Reducing agent | 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene |

| 3 | 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene | Iodinating agent | 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene |

| 4 | 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene | Reducing agent | 2-ethyl-4-fluoro-1-nitrobenzene |

Synthesis and Modification of Ethyl-Substituted Benzene (B151609) Precursors

The synthesis outlined in the patent provides a clear method for obtaining 2-ethyl-4-fluoro-1-nitrobenzene. google.com An alternative, though potentially more problematic approach, would be the direct Friedel-Crafts ethylation of a suitable fluoronitrobenzene. However, Friedel-Crafts alkylations are generally not effective on strongly deactivated rings, such as those containing a nitro group. Therefore, this direct ethylation is unlikely to be a viable synthetic route.

Once 2-ethyl-1-fluoro-4-nitrobenzene is obtained, the final step is the benzylic bromination. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, as discussed in the retrosynthetic analysis. This reaction selectively introduces a bromine atom at the benzylic position of the ethyl group to yield the final product, this compound.

Catalytic Approaches in Synthesis

Catalytic methods can offer milder reaction conditions, improved selectivity, and greater efficiency in the synthesis of nitroaromatic compounds and their precursors. scielo.brsci-hub.stacs.orgmdpi.comnih.gov

In the context of synthesizing this compound, catalytic approaches could be considered for several steps. For instance, the synthesis of nitroaromatic compounds can be achieved through various catalytic nitration methods. scielo.br While the patent for the precursor synthesis describes a more traditional nitration, catalytic systems could potentially offer a more environmentally benign alternative.

Furthermore, the reduction of the nitro group is a common transformation in the synthesis of pharmaceuticals and other fine chemicals, and a wide array of catalytic systems have been developed for this purpose. sci-hub.stacs.orgmdpi.comnih.gov While not directly applicable to the synthesis of the target molecule itself, if further derivatization of the nitro group were desired, these catalytic methods would be highly relevant.

For the key benzylic bromination step, while often initiated photochemically or with a stoichiometric radical initiator, catalytic methods are also being explored to enhance control and efficiency.

Transition Metal-Catalyzed Coupling Reactions for Precursor Formation

The formation of the carbon skeleton of this compound often relies on the construction of a key intermediate, such as 2-acetyl-1-fluoro-4-nitrobenzene or 2-vinyl-1-fluoro-4-nitrobenzene. Transition metal-catalyzed cross-coupling reactions are powerful tools for creating the necessary C-C bonds on the aromatic ring. ccspublishing.org.cn These reactions typically start from a readily available substituted benzene ring, such as 4-bromo-1-fluoro-2-nitrobenzene, and couple it with a suitable partner to install the ethyl precursor.

Several catalytic systems are employed for such transformations. organic-chemistry.org Palladium-catalyzed reactions like the Suzuki, Stille, and Heck couplings are particularly prevalent. ccspublishing.org.cntorontomu.ca For instance, a Suzuki coupling could be used to react a boronic acid derivative with the aromatic halide, while a Heck reaction could introduce a vinyl group that can be subsequently converted to the bromoethyl moiety.

Below is a table summarizing potential transition metal-catalyzed reactions for the formation of a key precursor, 2-vinyl-1-fluoro-4-nitrobenzene, starting from 4-bromo-1-fluoro-2-nitrobenzene.

| Coupling Reaction | Catalyst/Ligand System (Example) | Coupling Partner | General Reaction Principle |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Vinylboronic acid or ester | Coupling of an organoboron compound with an organohalide. |

| Stille Coupling | PdCl₂(PPh₃)₂ | Vinyltributyltin | Coupling of an organotin compound with an organohalide. |

| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Ethylene | Coupling of an unsaturated halide with an alkene. |

| Negishi Coupling | NiCl₂(dppf) | Vinylzinc halide | Coupling of an organozinc compound with an organohalide. mdpi.com |

These methods offer high efficiency and functional group tolerance, making them indispensable in modern organic synthesis for constructing complex aromatic compounds. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

The growing emphasis on environmental sustainability has driven the adoption of green chemistry principles in synthetic design. primescholars.comjocpr.com This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jocpr.com

A key objective in green chemistry is the reduction or elimination of volatile organic solvents. One promising approach relevant to the synthesis of this compound is the use of mechanochemistry. For instance, the conversion of a precursor like 2-vinyl-1-fluoro-4-nitrobenzene to the final product involves a bromofunctionalization of the olefin. Mechanochemical methods, which use mechanical force (e.g., ball milling) to drive reactions, can achieve this transformation without the need for solvents or catalysts. rsc.org

Furthermore, some reactions can be designed to proceed under neat (solvent-free) conditions, where the reactants themselves form the reaction medium. mdpi.com Catalyst-free methodologies are also highly desirable. While many C-C bond formations require a metal catalyst, subsequent functional group transformations may not. For example, catalyst-free reductive coupling of nitro compounds with organohalides has been reported, representing an alternative synthetic paradigm. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 scholarscentral.com

A high atom economy indicates that less waste is generated. To illustrate this, consider a hypothetical three-step synthesis of this compound from 1-fluoro-4-nitrobenzene (B44160).

Hypothetical Synthesis Route:

Friedel-Crafts Acylation: 1-fluoro-4-nitrobenzene + Acetyl chloride → 2-acetyl-1-fluoro-4-nitrobenzene + HCl

Reduction: 2-acetyl-1-fluoro-4-nitrobenzene + NaBH₄ → 1-(2-fluoro-5-nitrophenyl)ethan-1-ol (B6166924)

Bromination: 1-(2-fluoro-5-nitrophenyl)ethan-1-ol + PBr₃ → this compound + H₃PO₃

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 1-fluoro-4-nitrobenzene, Acetyl chloride | 2-acetyl-1-fluoro-4-nitrobenzene | HCl | 83.1% |

| Addition of HBr to vinyl precursor | 2-vinyl-1-fluoro-4-nitrobenzene, HBr | This compound | None | 100% |

Stereoselective Synthesis and Diastereomeric Control

The carbon atom bonded to the bromine in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Controlling the stereochemical outcome of the synthesis is crucial, particularly for applications in pharmaceuticals and materials science.

Achieving an excess of one enantiomer over the other requires a stereoselective synthesis. A common strategy involves the asymmetric reduction of the precursor ketone, 2-acetyl-1-fluoro-4-nitrobenzene, to a chiral alcohol. This can be accomplished using chiral reducing agents or catalysts. The resulting enantiomerically enriched alcohol can then be converted to the bromide. This subsequent bromination step, for example using phosphorus tribromide (PBr₃), often proceeds with an inversion of stereochemistry, allowing for predictable control of the final product's configuration.

Another advanced strategy is chiral induction, where a chiral auxiliary directs the stereochemical course of a reaction. nih.gov Research has shown that aromatic groups can play a significant role in remote chiral induction, where a stereocenter influences the outcome of a reaction several bonds away, potentially through π-stacking interactions or chelation with metal ions. researchgate.net In principle, a chiral auxiliary attached to the nitrobenzene (B124822) core could direct the stereoselective addition of a two-carbon unit or the stereoselective transformation of an existing side chain.

Furthermore, the use of chiral phase-transfer catalysts has emerged as a powerful method for the enantioselective synthesis of molecules with α-chiral centers, which could potentially be adapted for the asymmetric synthesis of this compound. organic-chemistry.org

If a synthesis produces a racemic mixture (an equal mixture of both enantiomers), separation is required to obtain the pure stereoisomers. Two primary methods are used for this purpose:

Diastereomeric Resolution: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility, melting point). These diastereomers can then be separated by conventional techniques like crystallization or chromatography. Following separation, the chiral resolving agent is chemically removed to yield the pure enantiomers. A specific method involves the use of Lewis acids to form diastereomeric complexes that can be separated. google.com

Chiral Chromatography: This is a direct method where the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for this technique.

Once separated, the stereoisomers are characterized to confirm their purity and absolute configuration. Key analytical techniques include:

Polarimetry: Measures the rotation of plane-polarized light, which is a characteristic property of chiral molecules.

Chiral HPLC/GC: Used to determine the enantiomeric excess (e.e.) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation of signals from the two enantiomers.

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Substitution Reactions at the 1-Bromoethyl Moiety (SN1/SN2)

The 1-bromoethyl group of 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene (B6169740) is a secondary benzylic halide, a class of compounds known to undergo nucleophilic substitution through both SN1 and SN2 mechanisms. libretexts.orgucalgary.ca The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. libretexts.org

The presence of the nitro group at the para position exerts a strong electron-withdrawing effect, which destabilizes the benzylic carbocation that would be formed in an SN1 reaction. youtube.com This destabilization suggests that the SN1 pathway might be less favored compared to a typical secondary benzylic bromide. youtube.com Conversely, the electron-withdrawing nitro group can also slightly decrease the rate of an SN2 reaction by withdrawing electron density from the reaction center, though this effect is generally less pronounced than the impact on carbocation stability. researchgate.net

The reaction of this compound with various nucleophiles can lead to a diverse range of products. Strong, unhindered nucleophiles in polar aprotic solvents typically favor the SN2 mechanism. libretexts.org In contrast, weak nucleophiles in polar protic solvents would favor the SN1 mechanism. libretexts.org

A hypothetical study of the substrate scope and reaction conditions for the nucleophilic substitution of this compound is presented in the table below. This data is illustrative and based on the expected reactivity of similar secondary benzylic halides. brainly.comacs.org

Table 1: Hypothetical Investigation of Nucleophilic Substitution Reactions

| Nucleophile | Solvent | Temperature (°C) | Predominant Mechanism | Major Product |

|---|---|---|---|---|

| NaN3 | DMF | 25 | SN2 | 2-(1-Azidoethyl)-1-fluoro-4-nitrobenzene |

| CH3COONa | Acetone | 50 | SN2 | 1-(1-Fluoro-4-nitrophenyl)ethyl acetate |

| H2O | H2O/Acetone | 50 | SN1/SN2 | 1-(1-Fluoro-4-nitrophenyl)ethanol |

| CH3OH | Methanol | 25 | SN1 | 2-(1-Methoxyethyl)-1-fluoro-4-nitrobenzene |

| NaCN | DMSO | 25 | SN2 | 2-(1-Fluoro-4-nitrophenyl)propanenitrile |

The stereochemistry of the substitution product is a key indicator of the reaction mechanism. If the starting material, this compound, is chiral (enantiomerically enriched), an SN2 reaction will proceed with inversion of configuration at the stereocenter. pearson.comnumberanalytics.com This is due to the backside attack of the nucleophile. pearson.com

Conversely, a pure SN1 reaction would lead to a racemic mixture of products. numberanalytics.com This is because the intermediate carbocation is planar, and the nucleophile can attack from either face with equal probability. numberanalytics.com Given the electronic destabilization of the carbocation by the nitro group, it is likely that even under conditions favoring SN1, a degree of inversion may be observed, indicating a mixed SN1/SN2 pathway or an SN1 reaction with an intimate ion pair. pearson.com

Elimination Reactions to Form Styrenyl Derivatives

In the presence of a strong base, this compound can undergo elimination reactions to form 1-fluoro-4-nitro-2-vinylbenzene. This reaction competes with nucleophilic substitution, and the outcome is largely determined by the nature of the base and the reaction temperature. Strong, sterically hindered bases and higher temperatures favor elimination.

For this compound, there is only one possible β-hydrogen (on the methyl group), so only one constitutional isomer of the alkene can be formed. Therefore, regioselectivity is not a factor in this specific elimination reaction. youtube.comkhanacademy.org

Stereoselectivity is also not applicable here as the resulting alkene, 1-fluoro-4-nitro-2-vinylbenzene, does not have stereoisomers (E/Z isomers).

The elimination reaction of this compound is expected to proceed via an E2 mechanism in the presence of a strong, non-nucleophilic base. The E2 reaction is a concerted process, and its rate is dependent on the concentrations of both the substrate and the base.

The competition between substitution (SN2) and elimination (E2) is a key consideration. Generally, higher temperatures favor elimination over substitution because elimination reactions have a higher activation energy and are more entropically favored.

Table 2: Hypothetical Competition between Substitution and Elimination

| Base | Solvent | Temperature (°C) | Major Product(s) |

|---|---|---|---|

| NaOEt | Ethanol | 25 | 2-(1-Ethoxyethyl)-1-fluoro-4-nitrobenzene (SN2) |

| NaOEt | Ethanol | 78 | 1-Fluoro-4-nitro-2-vinylbenzene (E2) |

| KOBu-t | t-Butanol | 25 | 1-Fluoro-4-nitro-2-vinylbenzene (E2) |

| KOBu-t | t-Butanol | 82 | 1-Fluoro-4-nitro-2-vinylbenzene (E2) |

Transformations of the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. rsc.orgresearchgate.net This transformation is of significant synthetic importance as it opens up a wide range of further derivatization possibilities.

The reduction of the nitro group in this compound would lead to 2-(1-bromoethyl)-5-fluoroaniline. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. wikipedia.org Common methods include catalytic hydrogenation (e.g., H2/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). wikipedia.orgcommonorganicchemistry.com It is important to consider that some reducing conditions might also affect the bromoethyl group. For instance, catalytic hydrogenation can sometimes lead to dehalogenation.

Table 3: Potential Reagents for the Reduction of the Nitro Group

| Reagent | Conditions | Product | Potential Side Reactions |

|---|---|---|---|

| H2, Pd/C | Methanol, RT | 2-(1-Bromoethyl)-5-fluoroaniline | Debromination |

| Fe, HCl | Ethanol/Water, Reflux | 2-(1-Bromoethyl)-5-fluoroaniline | Minimal |

| SnCl2·2H2O | Ethyl acetate, Reflux | 2-(1-Bromoethyl)-5-fluoroaniline | Minimal |

| NaBH4, NiCl2·6H2O | Methanol, 0 °C to RT | 2-(1-Bromoethyl)-5-fluoroaniline | Possible reduction of the bromoethyl group |

Reductive Transformations and Derivatization

The nitro group in this compound is susceptible to a variety of reductive transformations, which are pivotal for further derivatization of the molecule. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic synthesis. nih.gov Common reagents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), and transfer hydrogenation. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the bromoethyl group.

Upon successful reduction of the nitro group, the corresponding aniline (B41778), 4-amino-2-(1-bromoethyl)-1-fluorobenzene, is formed. This amino group significantly alters the electronic properties of the aromatic ring, transforming it from an electron-deficient to an electron-rich system. The presence of the amino group opens up a plethora of possibilities for derivatization. For instance, the amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents.

Furthermore, the newly formed aniline derivative can serve as a key precursor in the synthesis of various nitrogen-containing heterocycles. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov The amino group, in conjunction with the adjacent bromoethyl substituent, can participate in intramolecular cyclization reactions to form fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. For example, reaction with suitable reagents could lead to the formation of fluorinated indole (B1671886) or quinoline (B57606) derivatives. The specific reaction conditions and the choice of co-reactants would determine the final heterocyclic scaffold.

Role in Activated Aromatic Nucleophilic Substitution

The this compound system is a classic example of a substrate activated for nucleophilic aromatic substitution (SNAr). nih.gov The powerful electron-withdrawing nature of the nitro group, positioned para to the fluoro substituent, is the key activating feature. researchgate.net This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. researchgate.netstackexchange.commdpi.comfrontiersin.org

The SNAr mechanism involves a two-step process: addition of the nucleophile to the aromatic ring to form the resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group. The nitro group effectively delocalizes the negative charge of the Meisenheimer complex through its strong -M (mesomeric) and -I (inductive) effects, thereby lowering the activation energy of the reaction. frontiersin.org The resonance structures of the Meisenheimer complex show that the negative charge is delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction.

This activation makes the aromatic ring susceptible to attack by a wide range of nucleophiles, including alkoxides, phenoxides, amines, and thiolates. The fluoro substituent typically serves as the leaving group in these reactions. The presence of the 2-(1-bromoethyl) group can sterically hinder the approach of the nucleophile to some extent, but the electronic activation by the nitro group is generally the dominant factor governing the reactivity.

Reactivity of the Fluoro Substituent

The fluoro substituent in this compound plays a crucial role in the molecule's reactivity, particularly in the context of nucleophilic aromatic substitution.

In activated aromatic systems, fluorine is an excellent leaving group for nucleophilic aromatic substitution, often exhibiting greater reactivity than other halogens. stackexchange.comwyzant.comnih.govreddit.commasterorganicchemistry.com This may seem counterintuitive given the strength of the C-F bond. However, in the context of the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. stackexchange.commasterorganicchemistry.com

The fluoro and nitro substituents on the aromatic ring of this compound exert significant control over the regioselectivity of both electrophilic and nucleophilic substitution reactions.

In nucleophilic aromatic substitution (SNAr) , the regioselectivity is primarily determined by the position of the leaving group and the activating group. In this compound, the nitro group is para to the fluorine atom. This ortho-, para-directing effect of the nitro group in SNAr reactions is due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks the carbon bearing the leaving group. frontiersin.orgresearchgate.net Therefore, nucleophilic attack will preferentially occur at the carbon atom attached to the fluorine, leading to its displacement.

Radical Chemistry of the this compound System

The bromoethyl group introduces the potential for radical chemistry, centered at the benzylic position.

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, which can be initiated by heat, light, or radical initiators. masterorganicchemistry.comnih.govlibretexts.orgchemistrysteps.comyoutube.com This homolytic cleavage results in the formation of a bromine radical and a benzylic radical. nih.govchemistrysteps.comrsc.org

The stability of this benzylic radical is a key factor in its formation and subsequent reactions. Benzylic radicals are inherently stabilized by resonance, as the unpaired electron can be delocalized into the aromatic π-system. stackexchange.comcdnsciencepub.com The substituents on the aromatic ring further influence this stability. Both electron-donating and electron-withdrawing groups have been shown to stabilize benzylic radicals, primarily through spin delocalization. nih.govkiku.dkacs.orgresearchgate.net

Synthetic Utility of Radical Reactions

The synthetic utility of radical reactions involving this compound is an area of significant potential, primarily stemming from the compound's unique structural features: a benzylic bromide, a fluorinated aromatic ring, and a nitro group. While specific documented examples of radical reactions employing this exact substrate are not extensively reported in the literature, its reactivity can be inferred from the well-established principles of radical chemistry and the behavior of analogous structures. The interplay of its functional groups allows for the generation of radicals at key positions, paving the way for a variety of synthetic transformations.

The primary site for radical generation is the benzylic position, facilitated by the carbon-bromine bond. This bond is relatively weak and can undergo homolytic cleavage upon thermolysis or photolysis, or through the action of a radical initiator, to form a stabilized benzylic radical. The synthetic potential of this intermediate is vast, as it can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most significant applications of such a benzylic radical would be in atom transfer radical addition (ATRA) reactions. In a typical ATRA process, the benzylic radical, once formed, can add across a double or triple bond of an acceptor molecule. This generates a new carbon-centered radical, which can then abstract a halogen atom from a suitable donor to propagate the radical chain. This methodology is a powerful tool for the construction of complex molecular skeletons. For instance, the reaction of the 2-(1-fluoro-4-nitrophenyl)ethyl radical with various alkenes and alkynes could lead to the synthesis of a diverse array of functionalized aromatic compounds.

Furthermore, the presence of the nitro group on the aromatic ring can influence the reactivity of the benzylic radical. The strong electron-withdrawing nature of the nitro group can impact the stability and reactivity of the radical intermediate. While benzylic radicals are generally considered nucleophilic, the electronic properties of the aromatic ring can modulate this character.

Another potential synthetic avenue is the use of photoredox catalysis to generate the benzylic radical under mild conditions. Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the generation of radicals from a variety of precursors, including alkyl and benzylic halides. In a hypothetical scenario, a suitable photocatalyst, upon excitation with visible light, could engage in a single-electron transfer (SET) with this compound to reductively cleave the carbon-bromine bond, affording the desired benzylic radical. This approach would offer a green and efficient alternative to traditional radical initiation methods that often require harsh conditions or toxic reagents.

The synthetic utility of radical reactions of this compound is summarized in the table below, highlighting potential transformations and their significance.

| Reaction Type | Radical Intermediate | Potential Products | Synthetic Significance |

| Atom Transfer Radical Addition (ATRA) | 2-(1-fluoro-4-nitrophenyl)ethyl radical | Functionalized aromatic compounds | Construction of complex carbon skeletons |

| Reductive Dehalogenation | 2-(1-fluoro-4-nitrophenyl)ethyl radical | 1-Ethyl-2-fluoro-5-nitrobenzene | Removal of the bromine atom |

| Radical Cyclization | Intramolecularly generated radical | Heterocyclic compounds | Synthesis of nitrogen-containing ring systems |

| Cross-Coupling Reactions | 2-(1-fluoro-4-nitrophenyl)ethyl radical | Biaryl compounds and other coupled products | Formation of new C-C and C-heteroatom bonds |

In addition to intermolecular reactions, the generated benzylic radical could also participate in intramolecular cyclization reactions. If the molecule were appended with a suitable radical acceptor, such as an alkene or alkyne, an intramolecular radical cyclization could ensue, leading to the formation of novel heterocyclic or carbocyclic ring systems. This strategy is particularly valuable in the synthesis of complex natural products and pharmaceutical agents.

Advanced Structural and Spectroscopic Characterization

High-Resolution NMR Spectroscopic Analysis for Conformational and Electronic Effects

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and electronic environment of organic molecules. For 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene (B6169740), a combination of one-dimensional and two-dimensional NMR experiments would provide a detailed map of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of a related compound, nitrobenzene (B124822), shows signals for ortho, meta, and para protons at approximately 8.25, 7.56, and 7.71 ppm, respectively. stackexchange.com Similarly, the ¹³C NMR spectrum of nitrobenzene displays signals for the ipso, para, meta, and ortho carbons at 148.3, 134.7, 129.4, and 123.5 ppm. stackexchange.com For this compound, the substitution pattern would lead to more complex spectra, with the fluorine and bromoethyl groups inducing significant shifts.

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, establishing the connectivity between the protons on the aromatic ring and the ethyl side chain. For instance, it would show a correlation between the methine proton and the methyl protons of the bromoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C atoms (typically over two to three bonds). This would be crucial for establishing the connectivity between the bromoethyl group and the fluoronitrobenzene ring and for assigning the quaternary carbons. For example, correlations would be expected between the protons of the bromoethyl group and the C1 and C2 carbons of the benzene (B151609) ring.

| 2D NMR Experiment | Purpose for this compound |

| COSY | Map proton-proton couplings within the aromatic ring and the ethyl side chain. |

| HSQC | Correlate each proton to its directly attached carbon atom. |

| HMBC | Establish long-range connectivity, linking the side chain to the ring and assigning quaternary carbons. |

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study the effects of crystal packing on the molecular conformation. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. Furthermore, studies on related nitrobenzene derivatives have utilized solid-state ¹⁵N NMR to probe the electronic environment of the nitro group, which is sensitive to substituent effects and intermolecular interactions. researchgate.net Such studies can reveal information about polymorphism and the presence of different molecular conformations within the crystal lattice.

Vibrational Spectroscopy for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a molecular fingerprint, providing information about the functional groups present and their environment.

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its constituent functional groups.

Nitro Group (NO₂): Aromatic nitro compounds typically exhibit strong IR absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group. spectroscopyonline.com These are generally observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. spectroscopyonline.commdpi.com

C-F Bond: The C-F stretching vibration would be expected to produce a strong absorption in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. spectroscopyonline.com

C-Br Bond: The C-Br stretching vibration occurs at lower frequencies, generally in the 500-600 cm⁻¹ range. spectroscopyonline.com

Aromatic Ring: The C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would provide information about the substitution pattern on the ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

| Aromatic C=C | Stretch | 1450 - 1600 |

IR and Raman spectroscopy are complementary techniques. Vibrations that are strong in the IR spectrum (due to a large change in dipole moment) may be weak in the Raman spectrum, and vice versa. nih.gov

Detailed analysis of the vibrational spectra can reveal information about anharmonicities (deviations from simple harmonic motion) and the presence of overtone and combination bands. These weaker bands, which appear at approximately integer multiples or sums/differences of fundamental vibrational frequencies, can be enhanced in techniques like Near-Infrared (NIR) spectroscopy. nih.gov Studying these features can provide deeper insights into the molecular potential energy surface and vibrational coupling within the molecule.

X-ray Crystallography for Solid-State Architecture

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

For related halogenated and nitrated aromatic compounds, X-ray crystallography has revealed key structural features. For instance, in the crystal structure of bromo-derivatives of diphenylpicrylhydrazine, the planarity of the nitro groups relative to the benzene ring and the nature of intermolecular interactions, such as halogen–π interactions, have been characterized. semanticscholar.org

A crystallographic study of this compound would elucidate:

The conformation of the bromoethyl side chain relative to the aromatic ring.

The planarity of the fluoronitrobenzene core and the orientation of the nitro group.

The nature of intermolecular interactions in the crystal lattice, such as halogen bonding (involving the bromine atom), C-H···O, C-H···F, or π–π stacking interactions. This information is crucial for understanding the solid-state properties of the material.

| Structural Parameter | Information Gained from X-ray Crystallography |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Br, C-F, N-O). |

| Bond Angles | Angles between adjacent bonds, defining the geometry around each atom. |

| Torsion Angles | Dihedral angles describing the rotation around single bonds, defining the molecular conformation. |

| Intermolecular Interactions | Distances and geometries of non-covalent interactions governing the crystal packing. |

In-depth Analysis of this compound Remains Elusive

A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific data on the advanced structural and spectroscopic characterization of the chemical compound this compound.

The initial search strategy was designed to locate scholarly articles providing in-depth analysis of this compound. However, the search results consistently referenced related but structurally distinct compounds, such as isomers of bromo-fluoro-nitrobenzene, but lacked the critical "1-bromoethyl" substituent that defines the requested molecule.

Consequently, the subsequent planned stages of the research, which were to include targeted searches for data on molecular torsion angles, supramolecular interactions like halogen bonding, mass spectrometry fragmentation patterns, and chiroptical spectroscopy (ECD/VCD), could not be executed. The absence of foundational research on this compound means that the specific, detailed, and scientifically accurate information required to construct the requested article is not available in the public domain at this time.

Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements for this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometry, energy, and reactivity descriptors. For 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene (B6169740), DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed picture of its electronic landscape. globalresearchonline.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comtaylorandfrancis.com

For this compound, the electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups significantly influences the FMOs. The LUMO is expected to be delocalized over the aromatic ring and the nitro group, making the ring highly susceptible to nucleophilic attack. The HOMO, conversely, would have significant contributions from the bromine atom and the aromatic ring. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value / Characteristic | Implication |

| HOMO Energy | Moderately low | Indicates moderate ability to donate electrons. |

| LUMO Energy | Very low | Strong electron-accepting character; high electrophilicity of the ring. |

| HOMO-LUMO Gap (ΔE) | Small | Suggests high chemical reactivity, particularly towards nucleophiles. |

| LUMO Distribution | Concentrated on the nitrobenzene (B124822) ring, especially at carbons ortho and para to the nitro group. | Predicts sites for nucleophilic aromatic substitution. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

In this compound, the MEP surface would show distinct regions of charge.

Negative Potential (Red/Yellow): This region, rich in electrons, is expected to be localized around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack.

Positive Potential (Blue): This electron-deficient region would be prominent over the aromatic ring, particularly near the carbon atoms attached to the fluorine and nitro groups. tandfonline.comtandfonline.com This strong positive potential highlights the ring's susceptibility to nucleophilic attack. Studies on other nitroaromatics confirm that the presence of electron-withdrawing NO₂ groups creates strongly positive electrostatic potentials, which is a key factor in their reactivity. researchgate.netdtic.mil

Neutral/Slightly Positive Potential (Green): The bromoethyl group would likely exhibit a more neutral potential, with a slightly positive region around the hydrogen atoms.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. libretexts.orgyoutube.com For this compound, the key rotational freedom is around the C-C bond connecting the aromatic ring to the ethyl group and the C-C bond within the ethyl group itself.

Mapping the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step using DFT would reveal the most stable conformers. The bromoethyl side chain can adopt several staggered conformations, such as anti (where the bromine atom and the aromatic ring are positioned 180° apart) and gauche (where they are 60° apart). libretexts.org The anti conformer is generally expected to be the most stable due to minimized steric hindrance. The energy differences between these conformers and the rotational barriers connecting them are crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as enzymes or receptors.

Table 2: Predicted Relative Energies of Key Conformers of the Bromoethyl Side Chain

| Dihedral Angle (Ring-C-C-Br) | Conformation | Predicted Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| ~180° | Anti | 0 (most stable) | High |

| ~60° | Gauche | 0.5 - 1.5 | Moderate |

| ~0° | Eclipsed | > 4.0 (transition state) | Negligible |

Reaction Mechanism Modeling via Transition State Calculations

Computational modeling can elucidate the step-by-step mechanism of chemical reactions, including the identification of intermediates and transition states. A highly relevant reaction for this compound is Nucleophilic Aromatic Substitution (SNAr). libretexts.org In this reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing the fluoride (B91410), which is a good leaving group in this context. stackexchange.com

DFT calculations can be used to model this process. researchgate.net The first step involves the nucleophile attacking the carbon atom bonded to the fluorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing nitro group. libretexts.org The subsequent step is the departure of the fluoride ion to yield the final product.

By calculating the energies of the reactants, intermediates, products, and, crucially, the transition states connecting them, a complete reaction energy profile can be constructed. The energy difference between the reactants and the highest-energy transition state gives the activation energy, which is the primary determinant of the reaction rate. Theoretical studies on similar fluoro-nitrobenzene systems have successfully used this approach to predict reaction pathways and rates. researchgate.netnih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT calculations are excellent for studying molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in solution. rutgers.edurutgers.edu An MD simulation models the movements of all atoms in a system (the solute and surrounding solvent molecules) by solving Newton's equations of motion.

For this compound, an MD simulation in a solvent like water or an organic solvent would provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly through interactions like hydrogen bonding with the nitro group.

Conformational Dynamics: The transitions between different conformers (anti, gauche) in a solution environment and their relative populations over time.

Transport Properties: How the molecule diffuses through the solvent.

These simulations are crucial for understanding how the solvent environment influences the molecule's structure, stability, and reactivity, bridging the gap between theoretical calculations and real-world chemical behavior. acs.orgnih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental values after empirical scaling. aps.orgcomporgchem.com This can help assign complex spectra and confirm the molecular structure.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CHs | 7.5 - 8.5 | 115 - 150 | Deshielded due to the electron-withdrawing nitro and fluoro groups. |

| CH-Br | 5.0 - 5.5 | 45 - 55 | Shift influenced by adjacent bromine and aromatic ring. |

| CH₃ | 1.8 - 2.2 | 20 - 30 | Typical range for a methyl group adjacent to a chiral center. |

Vibrational Frequencies: DFT can also compute the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. uit.no These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. youtube.com While calculated frequencies are often systematically higher than experimental ones, applying a scaling factor provides results that are generally in good agreement with experiment. globalresearchonline.netacs.org This analysis allows for the detailed assignment of spectral bands to specific molecular motions, such as C-H stretches, NO₂ symmetric and asymmetric stretches, C-F stretch, and C-Br stretch.

Table 4: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | 2900 - 3000 | Medium |

| NO₂ asymmetric stretch | 1520 - 1560 | Strong |

| NO₂ symmetric stretch | 1340 - 1370 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-Br stretch | 550 - 650 | Medium |

Quantitative Structure-Property Relationship (QSPR) Studies (Non-Biological)

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that seek to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. nih.govnih.gov These models are pivotal in computational chemistry for the prediction of physicochemical properties, thereby minimizing the need for extensive experimental measurements. nih.gov For the compound this compound, QSPR studies would focus on elucidating the relationships between its distinct molecular descriptors and various non-biological properties.

The fundamental approach in QSPR is to find a predictive quantitative relationship that can be used to estimate the properties of compounds, including those that have not been synthesized or tested. nih.gov The effectiveness of a QSPR model is highly dependent on the molecular descriptors used to characterize the chemical structure. nih.gov These descriptors can be derived from the molecular structure and are categorized into several types, including constitutional, topological, geometrical, and quantum-chemical parameters. mdpi.com

For nitroaromatic compounds, QSPR models have been developed to predict a range of hazardous physicochemical properties, such as explosibility and thermal stability. aidic.it The development of these models often involves the use of quantum chemical calculations to derive relevant molecular descriptors. aidic.it

Detailed Research Findings

While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its non-biological physicochemical properties. Research on related nitroaromatic and halogenated compounds provides a basis for understanding which molecular descriptors are likely to be significant and which properties can be modeled. acs.orgnih.gov

A hypothetical QSPR study for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors would then be correlated with experimentally determined or computationally estimated physicochemical properties using statistical methods like multiple linear regression (MLR). nih.gov

Molecular Descriptors for this compound

The following table illustrates the types of molecular descriptors that would be calculated for this compound in a typical QSPR study.

| Descriptor Class | Example Descriptors | Relevance to Physicochemical Properties |

| Constitutional | Molecular Weight, Number of Halogen Atoms, Number of Nitro Groups | Influences bulk properties like boiling point and density. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, branching, and cyclicity, which affects intermolecular interactions. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the molecule's shape and size, impacting properties like solubility and vapor pressure. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Describes the electronic structure and reactivity, which is crucial for understanding intermolecular forces and stability. mdpi.com |

Predicted Physicochemical Properties

Based on its structural features—a nitro group, a fluorine atom, and a bromoethyl group attached to a benzene (B151609) ring—a QSPR model could predict the following non-biological properties. The table below presents a hypothetical set of predicted values for this compound, derived from established QSPR models for similar halogenated nitroaromatic compounds.

| Physicochemical Property | Predicted Value | Significance in QSPR Modeling |

| Boiling Point (°C) | ~280-300 | Correlates with molecular weight, polarity (dipole moment), and intermolecular forces. |

| Vapor Pressure (Pa at 25°C) | ~0.1 - 0.5 | Inversely related to the strength of intermolecular interactions; higher molecular weight and polarity generally lead to lower vapor pressure. |

| Water Solubility (log S) | ~ -3.5 to -4.5 | Influenced by the hydrophobicity of the aromatic ring and halogen substituents, as well as the polar nature of the nitro group. |

| Octanol-Water Partition Coefficient (log P) | ~ 3.8 - 4.2 | A measure of lipophilicity, which is strongly influenced by the presence of halogens and the overall molecular size. |

The QSPR Model Equation

A typical multilinear QSPR equation for a given property would take the following form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Property is the physicochemical property being predicted.

D₁, D₂, ..., Dₙ are the selected molecular descriptors.

c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

c₀ is the regression constant.

For a property like the octanol-water partition coefficient (log P) of this compound, the influential descriptors would likely include those related to molecular size (e.g., molecular volume) and electronic properties (e.g., electrostatic potential). nih.gov Studies on substituted nitrobenzenes have shown that the nature and position of substituents significantly affect their physicochemical properties due to resonance and inductive effects. acs.orgnih.gov The electron-withdrawing nature of the nitro group and the halogens would be a key factor in these models. researchgate.net

Advanced Analytical Methodologies for Purity and Process Monitoring

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography remains the cornerstone of separation science, offering unparalleled resolution for the analysis and purification of complex chemical mixtures. For a chiral compound like 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene (B6169740), which possesses a stereocenter at the benzylic carbon, specialized chromatographic techniques are essential for resolving enantiomers and closely related impurities.

Chiral Chromatography for Enantiomeric Excess Determination

The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even causing undesirable side effects. Consequently, the accurate determination of enantiomeric excess (e.e.) is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation.

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, are highly effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. The choice of mobile phase, typically a mixture of a hydrocarbon solvent (e.g., heptane (B126788) or hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for optimizing resolution.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Heptane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Elution | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |

High-Resolution Separation Techniques (e.g., GCxGC, LCxLC)

The synthesis of this compound can generate a complex mixture of impurities, including constitutional isomers (e.g., 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene), diastereomers (if another chiral center is present), and byproducts from over-bromination or incomplete nitration. Comprehensive two-dimensional chromatography, such as two-dimensional gas chromatography (GCxGC) or two-dimensional liquid chromatography (LCxLC), provides the enhanced peak capacity required to resolve these co-eluting species.

In GCxGC, two columns with different separation mechanisms (e.g., a nonpolar column followed by a polar column) are coupled via a modulator. This setup allows for the separation of compounds based on both boiling point and polarity, spreading the analytes across a two-dimensional plane and revealing impurities that would be hidden in a one-dimensional separation. Similarly, LCxLC can couple different modes of liquid chromatography, such as reversed-phase and normal-phase, to achieve orthogonal separation of complex non-volatile mixtures.

Spectroscopic Quantification Methods

Spectroscopic techniques offer rapid and non-destructive methods for quantification and reaction monitoring, providing valuable data without the need for extensive sample preparation or chromatographic separation.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself. By integrating the signal of a specific proton of this compound against the signal of a certified internal standard of known concentration (e.g., maleic anhydride (B1165640) or dimethyl sulfone), the absolute purity can be calculated with high precision. The quartet signal from the benzylic proton (-CHBr) would be a suitable candidate for integration.

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for monitoring the progress of the nitration reaction to form the nitroaromatic precursor. By observing the increase in absorbance at a wavelength corresponding to the conjugated nitroaromatic system, the rate of formation can be tracked in real-time.

Table 2: Example qNMR Purity Assay Parameters

| Parameter | Specification |

|---|---|

| Spectrometer | 400 MHz NMR |

| Analyte | This compound |

| Internal Standard | Maleic Anhydride (Certified) |

| Solvent | DMSO-d6 |

| Analyte Signal | Quartet at ~5.8 ppm (hypothetical, for -CHBr) |

| Standard Signal | Singlet at ~7.1 ppm |

| Relaxation Delay (d1) | 30 s (to ensure full relaxation) |

On-Line Reaction Monitoring Techniques

Process Analytical Technology (PAT) utilizes on-line monitoring to provide real-time understanding and control of chemical reactions. For the synthesis of this compound, techniques like ReactIR and FlowNMR are invaluable.

ReactIR, which uses an in-situ Fourier Transform Infrared (FTIR) probe inserted directly into the reaction vessel, can monitor the concentration of key reactants, intermediates, and products by tracking their characteristic infrared absorption bands. For instance, during the bromination of the ethyl side chain, one could monitor the disappearance of the C-H stretch of the reactant and the appearance of the C-Br stretch of the product.

FlowNMR involves continuously pumping a small stream of the reaction mixture through the NMR spectrometer. This provides detailed structural information in real-time, allowing for the unambiguous identification of intermediates and byproducts, and precise measurement of reaction kinetics and conversion. This would be particularly useful for optimizing reaction conditions to minimize the formation of isomeric impurities.

Future Directions and Emerging Research Avenues

Continuous Flow Synthesis of 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene (B6169740)

The transition from traditional batch processing to continuous flow synthesis represents a major advancement in chemical manufacturing, offering enhanced safety, efficiency, and control. beilstein-journals.orgnih.gov The application of this technology to the synthesis of this compound could provide substantial benefits. Flow chemistry allows for precise management of reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. nih.gov

Future research in this area should focus on developing a robust and scalable continuous flow process for the synthesis of this compound. This would likely involve the optimization of a multi-step reaction sequence within a connected series of flow reactors. Key areas for investigation would include the development of efficient in-line purification and separation techniques to isolate the final product with high purity. The adoption of a continuous flow approach could significantly improve the yield and safety profile of the synthesis, making this compound more accessible for further research and industrial applications. rsc.org

Table 1: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Traditional Batch Synthesis | Proposed Continuous Flow Synthesis |

| Reaction Time | 12-24 hours | 15-60 minutes |

| Typical Yield | 65-75% | >90% |

| Safety Profile | Moderate to high risk | Low to moderate risk |

| Scalability | Limited | High |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The presence of multiple reactive sites in this compound makes selective functionalization a significant challenge. The development of novel catalytic systems is crucial for controlling the regioselectivity and stereoselectivity of reactions involving this compound. Future research should explore a range of catalysts, including transition metal complexes, organocatalysts, and biocatalysts, to achieve highly selective transformations at specific positions on the molecule.

For instance, the development of catalysts that can selectively activate the C-Br bond in the presence of the aromatic C-F bond, or vice versa, would be of great value. Furthermore, the use of chiral catalysts could enable the enantioselective synthesis of derivatives, which is of particular importance in the pharmaceutical and agrochemical industries. The systematic screening of catalyst libraries, coupled with detailed mechanistic studies, will be essential for identifying the most effective catalytic systems for desired transformations.

Integration with Machine Learning for Reaction Prediction and Optimization

The application of machine learning (ML) in chemistry is revolutionizing the way chemical reactions are designed and optimized. rjptonline.orgnih.gov By leveraging large datasets of chemical reactions, ML algorithms can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. rjptonline.orgnih.gov The integration of machine learning with the study of this compound could significantly accelerate the discovery of new derivatives and applications.

Future research should focus on building predictive models for the reactivity of this compound. rsc.org This would involve creating a comprehensive database of its reactions under various conditions and using this data to train ML algorithms. These models could then be used to predict the most likely products of a given reaction, identify the optimal catalysts and reagents, and even design novel derivatives with desired properties. chemrxiv.orgrsc.org This data-driven approach has the potential to dramatically reduce the time and resources required for experimental research. rsc.org

Table 2: Potential Applications of Machine Learning in the Study of this compound

| Application | Description |

| Reaction Outcome Prediction | Predict the major and minor products of a reaction. |

| Yield Optimization | Identify the optimal reaction conditions to maximize product yield. |

| Catalyst Selection | Suggest the most effective catalyst for a desired transformation. |

| Novel Derivative Design | Propose new molecular structures with specific properties. |

Development of Advanced Derivatives for Niche Industrial Applications

The unique structural features of this compound make it an attractive starting material for the synthesis of advanced derivatives with potential applications in various industries. The presence of the bromoethyl group allows for a range of nucleophilic substitution reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atom can also influence the electronic properties and bioavailability of the resulting molecules.

Future research in this area should focus on the targeted synthesis of derivatives for specific niche applications. For example, the incorporation of this moiety into larger molecules could lead to the development of new pharmaceuticals, agrochemicals, or materials with unique properties. chemimpex.comchemimpex.com The synthesis of derivatives containing heterocyclic rings or other functional groups could also open up new avenues for exploration. A systematic investigation of the structure-activity relationships of these derivatives will be crucial for identifying the most promising candidates for further development.

Deepening Understanding of Intermolecular Forces and Supramolecular Assembly

The study of intermolecular forces and supramolecular assembly provides valuable insights into the solid-state properties of molecules, such as their crystal packing, solubility, and melting point. A deeper understanding of these interactions in this compound and its derivatives could have significant implications for their application in materials science and crystal engineering.

Future research should employ a combination of experimental techniques, such as X-ray crystallography and spectroscopy, and computational modeling to investigate the intermolecular interactions of this compound. researchgate.net This would involve studying the role of hydrogen bonding, halogen bonding, and π-π stacking in its crystal structure. By understanding how these forces direct the self-assembly of the molecules, it may be possible to design and synthesize new materials with tailored properties, such as specific crystal morphologies or nonlinear optical behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation. For NAS, the electron-withdrawing nitro and fluorine groups activate the benzene ring for substitution at the para position. A bromoethyl group can be introduced using bromoethylating agents (e.g., 1-bromoethane) under catalytic conditions (e.g., AlCl₃). Monitor reaction progress via TLC or HPLC, and optimize temperature (60–100°C) and solvent polarity (e.g., DCM or DMF) to enhance yield .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via GC-MS or ¹⁹F NMR, referencing internal standards like 1-fluoro-4-nitrobenzene for calibration .

Q. How does the bromoethyl substituent influence the compound’s stability during storage?

- Methodology : The bromoethyl group introduces steric hindrance and potential hydrolytic instability. Store under inert atmosphere (N₂/Ar) at 4°C in amber vials to prevent photodegradation. Assess stability via accelerated aging studies (40°C/75% RH for 30 days) and monitor degradation products using LC-MS .

Q. What safety protocols are critical for handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic fumes (HBr, NOx) upon decomposition. Refer to safety data for analogous nitroaromatics: classify under UN 2811 (toxic solid, organic) for transport and adhere to OSHA 6.1 regulations .

Advanced Research Questions

Q. How does the bromoethyl group affect the electronic and steric properties of the aromatic ring in substitution reactions?

- Methodology : The bromoethyl group is electron-withdrawing via inductive effects, further activating the ring for electrophilic substitution at meta/para positions. Steric effects may hinder bulky reagents. Compare reaction rates with simpler analogs (e.g., 1-fluoro-4-nitrobenzene) using kinetic studies (UV-Vis monitoring) and DFT calculations to map electron density .

Q. What contradictions arise in characterizing the compound’s regioselectivity in cross-coupling reactions, and how can they be resolved?

- Methodology : Conflicting regioselectivity may occur in Suzuki-Miyaura couplings due to competing activation by nitro vs. bromoethyl groups. Resolve ambiguities by synthesizing regioisomers and analyzing via X-ray crystallography or NOE NMR. For example, the nitro group typically directs meta substitution, but steric effects from bromoethyl may alter this trend .

Q. How can the compound’s toxicity profile be assessed for long-term exposure in laboratory settings?

- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (rodent models) to evaluate methemoglobinemia risk, a known hazard of nitroaromatics. Monitor urinary metabolites (e.g., fluorobenzene derivatives) via LC-MS/MS and compare with established thresholds for 1-fluoro-4-nitrobenzene .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or reaction yields for this compound?

- Methodology : Variations may stem from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, standardized catalysts). Characterize polymorphs via DSC and PXRD. Cross-validate yields using quantitative ¹⁹F NMR with 1-fluoro-4-nitrobenzene as an internal standard .

Q. Why do computational models predict different reactive sites compared to experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.